1-Iodo-4-methyl-2-phenylbenzene
Description
Properties
Molecular Formula |
C13H11I |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
AUYSXQQNEPJDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Iodo 4 Methyl 2 Phenylbenzene
Computational Chemistry and Theoretical Studies
Computational chemistry has emerged as a powerful tool for exploring reaction mechanisms, providing information that can be difficult or impossible to obtain through experimental means alone. For reactions involving 1-Iodo-4-methyl-2-phenylbenzene, theoretical studies offer a window into the molecular-level details of its reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules. DFT calculations can be employed to determine the geometries of reactants, transition states, and products, as well as their relative energies. For instance, in studies of Ullmann-type coupling reactions involving aryl iodides, DFT has been used to elucidate the mechanism of C-O and C-S bond formation. These studies, often employing functionals like B3LYP-D3, have revealed that such reactions can proceed through a concerted nucleophilic substitution mechanism. csic.es The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost for organic molecules.
Table 1: Representative Functionals and Basis Sets in DFT Studies of Related Biphenyl (B1667301) Systems
| Functional | Basis Set | Application | Reference |
| B3LYP-D3 | CPCM solvation model | Fe(III) catalyzed C-X cross-coupling of aryl iodides | csic.es |
| B3LYP | 6-311+G* | Torsional energies of substituted biphenyls | researchgate.net |
| B97-D | Triple-ζ | Torsional barriers of substituted biphenyls | rsc.org |
| TPSS-D3 | Triple-ζ | Torsional barriers of substituted biphenyls | rsc.org |
This table is illustrative and based on studies of similar compounds, as specific data for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals can predict the feasibility and regioselectivity of a reaction.
In the context of reactions involving this compound, FMO analysis can provide valuable insights. For example, in iron-catalyzed cross-coupling reactions of aryl iodides, FMO analysis has shown that the presence of electron-withdrawing groups on the aryl iodide can favor the reaction by lowering the energy of the LUMO, making it more susceptible to nucleophilic attack. csic.es Although specific FMO data for this compound is not published, the presence of the electron-donating methyl group and the phenyl group would influence the energy and distribution of its frontier orbitals.
Table 2: Conceptual FMO Interactions in Reactions of Aryl Iodides
| Reactant A (Aryl Iodide) | Reactant B (Nucleophile) | Key Interaction | Predicted Outcome |
| LUMO | HOMO | Nucleophilic attack | Reaction favored by low LUMO energy on aryl iodide |
| HOMO | LUMO | Electrophilic attack | Less common for typical cross-coupling reactions |
This table presents a conceptual framework. Specific orbital energies for this compound would require dedicated calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and solvent effects. For a flexible molecule like this compound, MD simulations can be used to explore its rotational dynamics around the biphenyl bond.
While specific MD simulations for this compound have not been reported, studies on related hydroxylated polychlorinated biphenyls have utilized MD simulations to understand their interactions with biological receptors. nih.gov These simulations can reveal key intermolecular interactions and the role of solvent in stabilizing different conformations. Guidelines for reporting MD simulations emphasize the importance of detailing the force field, simulation parameters, and analysis methods to ensure reproducibility. nih.gov
Prediction of Reaction Pathways and Energetics
A primary goal of computational mechanistic studies is the prediction of reaction pathways and their associated energy profiles. This involves locating transition states and calculating activation energies, which determine the kinetics of a reaction.
For reactions like the Ullmann coupling, which are relevant for aryl iodides, computational studies have mapped out the entire catalytic cycle. For instance, a DFT study on the copper-catalyzed intramolecular Ullmann C-O coupling of 2-(2-iodophenyl)ethan-1-ol (B2516815) detailed the oxidative addition, ligand exchange, and reductive elimination steps, providing the energies of all intermediates and transition states. researchgate.net Similar computational approaches could be applied to predict the most favorable pathways for reactions involving this compound, such as its participation in cross-coupling reactions to form more complex biaryl structures. The study of C-C coupling reaction pathways is an active area of research, with efforts to build large datasets to understand structure-activity relationships. researchgate.net
Radical Reaction Mechanisms
The homolytic cleavage of the carbon-iodine bond in this compound can generate an aryl radical, a highly reactive intermediate that can participate in a variety of transformations.
Generation and Reactivity of Aryl Radicals
Aryl radicals can be generated from aryl iodides through various methods, including photochemical, thermal, or redox processes. nih.gov The resulting 4-methyl-2-phenylphenyl radical would be a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds.
The generation of aryl radicals from arylhydrazines in the presence of iodine has been demonstrated as a metal- and base-free method. acs.orgnih.govresearchgate.net This suggests that under certain conditions, this compound could potentially be formed from the corresponding hydrazine (B178648) or be a precursor to the 4-methyl-2-phenylphenyl radical. Control experiments in such studies often use radical traps like TEMPO to confirm the presence of radical intermediates. acs.org
The reactivity of aryl radicals is a subject of extensive study. For example, the reaction dynamics of the 4-methylphenyl radical (p-tolyl) with other molecules have been investigated using crossed molecular beam experiments and theoretical calculations. nih.gov These studies provide insights into the reaction mechanisms, such as whether a substituent like a methyl group acts as a spectator or actively participates in the reaction dynamics. nih.gov The 4-methyl-2-phenylphenyl radical, once formed, would be expected to undergo reactions typical of aryl radicals, such as addition to multiple bonds and hydrogen atom abstraction.
Table 3: Common Reactions of Aryl Radicals
| Reaction Type | Description | Potential Product from this compound |
| Addition to Alkenes/Alkynes | The aryl radical adds across a π-bond, forming a new C-C bond and a new radical center. | Functionalized biphenyl derivatives |
| Hydrogen Atom Abstraction | The aryl radical abstracts a hydrogen atom from a suitable donor, leading to the formation of 4-methyl-2-phenylbenzene. | 4-methyl-2-phenylbenzene |
| Cyclization | Intramolecular addition of the radical to another part of the molecule, leading to ring formation. | Polycyclic aromatic compounds |
| Coupling with other Radicals | Two radicals combine to form a stable molecule. | Dimeric biphenyl structures |
This table outlines general reactivity patterns of aryl radicals.
Intramolecular Radical Transfer Processes
Reactions involving this compound can proceed through radical pathways, particularly under photolytic conditions or with radical initiators. The carbon-iodine bond is relatively weak and can be cleaved to form an aryl radical. This highly reactive intermediate can then participate in subsequent reactions.
In the context of radical processes, the generation of a 2-phenyl-4-methylphenyl radical from this compound is a key step. While direct literature on intramolecular radical transfer for this specific molecule is sparse, analogous systems show that once formed, this aryl radical can abstract a hydrogen atom from a nearby source. rsc.org If the substrate were modified to contain a suitable intramolecular hydrogen donor, a 1,5-hydrogen atom transfer (1,5-HAT) could occur, leading to a new radical center within the same molecule. Such processes are fundamental in designing complex cyclization reactions. chemrxiv.org Studies on similar aryl iodides have demonstrated that these radical cyclizations can be made catalytic, often requiring visible light irradiation. chemrxiv.org
Catalytic Cycle Elucidation
This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are central to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, particularly those catalyzed by palladium, is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglumenlearning.com
Transmetalation : In this step, a second coupling partner, typically an organometallic reagent (like an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), transfers its organic group to the Pd(II) complex. lumenlearning.com This displaces the halide ion and results in a new Pd(II) intermediate bearing both organic coupling partners. For Suzuki coupling, this step is often facilitated by a base. youtube.com
Reductive Elimination : This is the final step where the two organic groups on the palladium center are coupled together, forming the new desired bond and the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. youtube.com
This catalytic cycle is fundamental to a wide array of reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, all of which are applicable to aryl iodides like this compound.
Transition metals are the cornerstone of the catalytic cycles involving this compound.
Palladium (Pd) : Palladium is the most widely used and versatile catalyst for cross-coupling reactions involving aryl halides. lumenlearning.com Its ability to readily cycle between Pd(0) and Pd(II) oxidation states is key to its efficacy. For a sterically hindered substrate like this compound, palladium catalysts are highly effective, especially when paired with appropriate ligands. rsc.orgorganic-chemistry.org The high reactivity of the C-I bond ensures that oxidative addition to Pd(0) occurs readily. libretexts.org
Nickel (Ni) : Nickel is a more earth-abundant and economical alternative to palladium. Nickel-based catalysts can also facilitate cross-coupling reactions and sometimes offer complementary reactivity. Dual catalytic systems, for instance combining a photoredox catalyst with a nickel catalyst, have been developed for carbonylative couplings of organic halides. acs.org
Copper (Cu) : Copper catalysts are particularly important in certain types of coupling reactions. For example, in the Sonogashira coupling of aryl iodides with terminal alkynes, a copper(I) co-catalyst is often used alongside the palladium catalyst. youtube.com Copper is also central to the Ullmann condensation and has been used in trifluoromethylation reactions of iodoaromatic compounds. wikipedia.org
Table 1: Transition Metals in Catalysis of Aryl Iodides This table summarizes common transition metals used in reactions involving aryl iodides and their typical applications.
| Metal Catalyst | Common Reactions | Role |
|---|---|---|
| Palladium (Pd) | Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig | Primary catalyst, cycles between Pd(0) and Pd(II). lumenlearning.com |
| Nickel (Ni) | Suzuki-type couplings, C-N coupling | Alternative to Palladium, often used for different substrate scopes. acs.org |
| Copper (Cu) | Sonogashira (co-catalyst), Ullmann coupling | Facilitates transmetalation or acts as the primary catalyst. youtube.com |
The choice of ligand coordinated to the transition metal center is critical, especially for a sterically demanding substrate like this compound. The ligand can dramatically influence the catalyst's stability, activity, and the selectivity of the reaction. capes.gov.br
For sterically hindered aryl halides, bulky and electron-rich phosphine (B1218219) ligands are often required to achieve high yields. These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive in the oxidative addition step. They also stabilize the resulting Pd(II) complex and facilitate the reductive elimination step.
Notable classes of ligands include:
Bulky Trialkylphosphines : Ligands such as Tri-tert-butylphosphine (P(t-Bu)₃) are highly effective due to their large cone angles and strong electron-donating ability, which enhances the rate of reductive elimination. capes.gov.br
Biaryl Phosphines : Ligands like RuPhos, BrettPhos, and AntPhos are designed with bulky biaryl backbones. nih.govrsc.org This "flexible steric bulk" can adapt to the geometric requirements of the catalytic cycle intermediates, promoting efficient coupling of ortho-substituted substrates. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds with palladium. This stability allows for reactions to be run at low catalyst loadings and high temperatures, and they are highly effective for coupling sterically hindered substrates. organic-chemistry.org
Table 2: Influence of Ligand Type on Cross-Coupling of Hindered Aryl Halides This table illustrates the role of different ligand classes in palladium-catalyzed reactions with sterically challenging substrates.
| Ligand Class | Example Ligands | Key Characteristics | Impact on Reactivity |
|---|---|---|---|
| Bulky Monophosphines | P(t-Bu)₃, PCy₃ | Strong σ-donors, large cone angle. | Increase catalyst activity and stability, facilitate reductive elimination. capes.gov.br |
| Bulky Biaryl Phosphines | RuPhos, BrettPhos, AntPhos | Flexible steric bulk, electron-rich. | Highly effective for di-ortho-substituted substrates, allowing for difficult couplings. rsc.orgnih.gov |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-Iodo-4-methyl-2-phenylbenzene, the ¹H NMR spectrum is predicted to show several distinct signals corresponding to the aromatic and methyl protons.
Detailed Research Findings: The analysis of the ¹H NMR spectrum allows for the complete assignment of the proton signals. The methyl group protons (H-a) are expected to appear as a sharp singlet in the upfield region (around 2.4 ppm), characteristic of a methyl group attached to an aromatic ring. The protons of the unsubstituted phenyl ring (H-e, H-f, H-g) would likely appear as a complex multiplet between 7.3 and 7.6 ppm. The three protons on the substituted benzene ring (H-b, H-c, H-d) would each produce a distinct signal. Due to spin-spin coupling, H-d would likely be a doublet, H-c a doublet of doublets, and H-b a singlet or a narrow doublet, providing definitive evidence of the substitution pattern. The integration of these signals would correspond to a 3:1:1:1:5 proton ratio, confirming the presence of all expected hydrogens.
| Predicted Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
|---|---|---|---|---|
| -CH₃ (a) | ~2.4 | Singlet (s) | N/A | 3H |
| Ar-H (b) | ~7.6 | Singlet (s) / Doublet (d) | ~2.0 | 1H |
| Ar-H (c) | ~7.1 | Doublet of Doublets (dd) | J ≈ 8.0, 2.0 | 1H |
| Ar-H (d) | ~7.0 | Doublet (d) | J ≈ 8.0 | 1H |
| Ar-H (e, f, g) | ~7.3-7.6 | Multiplet (m) | N/A | 5H |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., alkyl, aromatic, quaternary). Due to the lack of symmetry in this compound, its ¹³C NMR spectrum is expected to show 13 distinct signals, one for each carbon atom.
Detailed Research Findings: The predicted ¹³C NMR spectrum would feature a signal for the methyl carbon at the most upfield position, typically around 21 ppm rsc.org. The aromatic carbons would resonate in the range of 127-145 ppm rsc.orgrsc.org. A key signal would be the carbon atom directly bonded to the iodine (C-1), which is expected to appear at a significantly higher field (lower ppm value, ~100 ppm) compared to the other aromatic carbons due to the heavy atom effect of iodine. The four quaternary carbons (C-1, C-2, C-4, and the ipso-carbon of the phenyl ring) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
| Predicted Carbon Assignment | Chemical Shift (δ) (ppm) |
|---|---|
| -CH₃ | ~21 |
| C-1 (C-I) | ~100 |
| Aromatic CH | ~127-131 |
| Aromatic Quaternary (C-Ar) | ~138-145 |
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique used for the analysis of organofluorine compounds. Should a research study involve the synthesis of a fluorinated analog of this compound (e.g., by replacing the methyl group with a trifluoromethyl group or by substituting a hydrogen on one of the rings with fluorine), ¹⁹F NMR would be an indispensable tool. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural and conformational changes. Currently, there are no specific research studies on fluorinated analogs of this compound found in the searched literature.
Substituted biphenyls can exhibit a form of stereoisomerism known as atropisomerism, where rotation around the single bond connecting the two aryl rings is hindered. For this compound, the presence of two ortho-substituents (iodo and phenyl) could potentially restrict this rotation. Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for investigating such stereochemical features. libretexts.org
A NOESY experiment detects correlations between nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com In the context of this compound, a NOESY spectrum could reveal correlations between protons on the phenyl ring and protons on the substituted methylbenzene ring. For example, observing a cross-peak between the ortho-protons of the phenyl ring and the methyl group protons would provide direct evidence of their spatial proximity, helping to define the preferred dihedral angle and the conformational properties of the molecule in solution. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an ideal method for monitoring the progress of a chemical reaction and for identifying the products within a complex mixture.
Detailed Research Findings: In a typical synthesis of this compound, for instance via a Suzuki coupling reaction, the crude reaction mixture would be analyzed by GC-MS. rsc.org The gas chromatogram would display separate peaks for the solvent, unreacted starting materials, the desired product, and any potential side-products. The mass spectrum corresponding to the product peak would be used for its definitive identification. The molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₁I, MW = 294.13 g/mol ). Furthermore, the fragmentation pattern would likely show characteristic losses, such as the loss of an iodine atom ([M-127]⁺) or a methyl group ([M-15]⁺), providing further structural confirmation.
| Component | Predicted Retention Time (RT) | Key Mass-to-Charge Ratios (m/z) |
|---|---|---|
| Starting Material 1 (e.g., 1,2-diiodo-4-methylbenzene) | Lower than product | [M]⁺, fragments |
| Starting Material 2 (e.g., Phenylboronic acid) | Lower than product | [M]⁺, fragments |
| This compound | Specific RT | 294 ([M]⁺), 167 ([M-I]⁺), 279 ([M-CH₃]⁺) |
| Byproduct (e.g., Biphenyl) | Varies | 154 ([M]⁺) |
HPLC-MS for Product Purity and Identification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable technique for the analysis of synthetic products like this compound. This method separates the target compound from unreacted starting materials, byproducts, and other impurities, while simultaneously providing mass information for component identification.
In a typical HPLC-MS analysis, the sample is passed through a chromatographic column where compounds are separated based on their affinity for the stationary phase. The eluent is then directed into the mass spectrometer. For this compound, the mass spectrometer would be expected to detect the molecular ion peak corresponding to its molecular weight (294.15 g/mol ). The high resolution of the mass analyzer allows for the confirmation of the elemental composition. The purity of the compound is determined by integrating the area of the primary peak in the chromatogram and comparing it to the total area of all detected peaks.
Table 1: Hypothetical HPLC-MS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Retention Time (t_R) | 7.25 min | The time taken for the compound to elute from the HPLC column. |
| Molecular Ion (M+) | 294.03 | The mass-to-charge ratio (m/z) of the intact molecule. |
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by mapping electron density from the diffraction pattern of X-rays passing through a crystalline sample. mdpi.com This technique is considered the gold standard for determining atomic positions, bond lengths, and bond angles. nih.gov
Single Crystal X-ray Diffraction for Molecular and Extended Structure
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise atomic arrangement of a molecule. mdpi.com The process begins with growing a suitable single crystal of this compound, which can be a rate-determining step in the analysis. nih.gov This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure, revealing detailed molecular information.
For this compound, an SCXRD analysis would provide:
Confirmation of Connectivity: Unambiguously confirming the substitution pattern on the benzene rings.
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Torsional Angles: The dihedral angle between the two phenyl rings, which is a key conformational feature.
Intermolecular Interactions: Information on how molecules pack in the crystal lattice, revealing non-covalent interactions such as C-H···π or halogen bonding.
Table 2: Illustrative Single Crystal X-ray Diffraction Data
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice system. mdpi.com |
| Space Group | P2₁/c | The symmetry group of the crystal. mdpi.com |
| a (Å) | 10.123 | Unit cell dimension. mdpi.com |
| b (Å) | 5.987 | Unit cell dimension. mdpi.com |
| c (Å) | 20.456 | Unit cell dimension. mdpi.com |
| β (°) | 98.54 | Unit cell angle. mdpi.com |
| Volume (ų) | 1225.1 | Volume of the unit cell. mdpi.com |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phases. researchgate.net Unlike SCXRD, PXRD does not require a single crystal and is therefore useful for analyzing bulk material to confirm its identity and phase purity. The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to a specific crystalline solid. For this compound, PXRD would be used to verify that the synthesized bulk material corresponds to the same crystalline phase as the single crystal used for structural determination and to check for the presence of any crystalline impurities.
Time-Resolved Crystallography (if relevant for reaction intermediates)
Time-resolved crystallography is an advanced technique used to study dynamic processes in crystals, such as the formation of transient intermediates during a chemical reaction. nih.gov By using pulsed X-ray sources, like those from synchrotrons or X-ray free-electron lasers (XFELs), it is possible to capture "snapshots" of a structure as it changes over time scales from picoseconds to minutes. nih.govnih.gov
For a compound like this compound, which is likely synthesized via a cross-coupling reaction, time-resolved crystallography could potentially be used to study the mechanism of its formation. For example, it could help to characterize short-lived organometallic intermediates involved in the catalytic cycle of reactions like the Suzuki or Stille coupling, providing direct structural evidence for proposed mechanistic pathways. chemrxiv.org
Vibrational Spectroscopy (IR, Raman)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each functional group has characteristic absorption frequencies.
For this compound, the FT-IR spectrum would be expected to show a combination of absorptions characteristic of its structural components: a di-substituted phenyl ring, a mono-substituted phenyl ring, a methyl group, and a carbon-iodine bond. The NIST Chemistry WebBook provides reference spectra for related compounds like p-iodotoluene and iodobenzene which can be used for comparison. nist.govnist.gov
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Structural Unit |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic rings |
| 2980-2850 | C-H stretch | Methyl group (-CH₃) |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1465-1430 | C-H bend | Methyl group (-CH₃) |
| 850-750 | C-H out-of-plane bend | Substituted benzene rings |
Applications of 1 Iodo 4 Methyl 2 Phenylbenzene As a Synthetic Intermediate
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 1-iodo-4-methyl-2-phenylbenzene is a valuable intermediate for the construction of complex molecular architectures. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, most notably palladium complexes. This reactivity is the cornerstone of its utility in a variety of powerful cross-coupling reactions.
The Suzuki-Miyaura coupling is a prominent example where this compound can be reacted with a wide range of organoboron compounds. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of additional aryl, vinyl, or alkyl groups at the position of the iodine atom, leading to the synthesis of highly substituted biphenyls and other poly-aromatic systems. These products are often key components in liquid crystals, dyes, and other specialty chemicals.
Another significant transformation is the Sonogashira coupling , which involves the reaction of this compound with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This method provides a direct route to arylalkynes, which are important precursors for many organic materials and pharmaceutical agents. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org
The Heck reaction offers a pathway to synthesize substituted alkenes by coupling this compound with various olefins. organic-chemistry.orgwikipedia.org This transformation is highly valuable for creating complex carbon skeletons and is widely used in the synthesis of natural products and their analogues.
Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by reacting this compound with a diverse array of primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance in the synthesis of anilines and other nitrogen-containing aromatic compounds that are prevalent in pharmaceuticals and agrochemicals.
Table 1: Key Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | Substituted biphenyls, poly-aromatics | Pd(0) complex + Base |
| Sonogashira Coupling | Terminal alkynes | Arylalkynes | Pd(0) complex + Cu(I) co-catalyst + Base |
| Heck Reaction | Alkenes | Substituted alkenes | Pd(0) complex + Base |
| Buchwald-Hartwig Amination | Amines (primary or secondary) | Aryl amines | Pd(0) complex + Ligand + Base |
Role in Medicinal Chemistry Research
The biphenyl (B1667301) moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous bioactive molecules and approved drugs. This compound serves as an excellent starting material for the synthesis of novel pharmaceutical scaffolds due to its inherent structure and the synthetic handles it provides. The ability to functionalize the molecule through the versatile iodo group allows medicinal chemists to perform "scaffold hopping" and create libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov
The synthesis of new chemical entities often involves the construction of a core structure followed by diversification. The palladium-catalyzed cross-coupling reactions mentioned previously are instrumental in this process. For instance, the Suzuki-Miyaura coupling can be employed to introduce various heterocyclic rings, a common strategy to modulate the pharmacological properties of a lead compound. Similarly, the Buchwald-Hartwig amination is crucial for installing amine functionalities, which are often key for receptor binding and improving pharmacokinetic profiles. nih.gov
The development of novel enzyme inhibitors, such as those targeting monoamine oxidase (MAO) for the treatment of neurological disorders, often relies on the synthesis of complex aromatic structures. The biphenyl core of this compound can be elaborated to mimic the binding motifs of endogenous ligands, while the methyl group can provide steric bulk or influence electronic properties to enhance selectivity and potency.
Utilization in Material Science Research
In material science, this compound is a potential monomer or precursor for the synthesis of advanced polymers and organic electronic materials. The biphenyl unit is a common component of conjugated polymers, which are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The reactivity of the iodo group allows for polymerization through various cross-coupling methodologies. For example, a Yamamoto or Suzuki-type polycondensation of a di-functionalized derivative of this compound could lead to the formation of polyphenylenes. The substitution pattern on the biphenyl core, including the methyl group, can influence the solubility, processability, and electronic properties of the resulting polymer.
Furthermore, this compound can be used to synthesize discrete organic molecules with specific photophysical properties. By attaching chromophores or other functional groups through reactions at the iodo position, novel materials with tailored absorption and emission characteristics can be designed. These materials could find applications as fluorescent probes or components in nonlinear optical devices. While specific examples of polymerization using this compound are not extensively documented, the principles of polymer synthesis from aryl halides are well-established.
Development of Novel Synthetic Reagents and Catalysts
The development of new reagents and catalysts is a continuous effort in chemical research to improve reaction efficiency, selectivity, and scope. This compound can serve as a precursor for the synthesis of specialized ligands for transition metal catalysis.
For instance, the phenyl rings of the biphenyl scaffold can be further functionalized with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties. These ligands can then be complexed with metals like palladium, nickel, or copper to form catalysts with unique steric and electronic properties. The substitution pattern of the original molecule can influence the coordination environment around the metal center, thereby tuning the reactivity and selectivity of the catalyst in various transformations, including the cross-coupling reactions for which the parent compound is a substrate.
While the direct use of this compound in commercially available catalysts is not common, its role as a starting material in the multi-step synthesis of complex ligands demonstrates its foundational importance in the broader field of catalyst development.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no published, dedicated synthetic routes for 1-Iodo-4-methyl-2-phenylbenzene. Hypothetically, its synthesis could be approached through several established methods for creating substituted biaryls and aryl iodides. A plausible route is the Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides. wikipedia.orgnih.gov This would involve the diazotization of a precursor, 4-methylbiphenyl-2-amine, followed by treatment with an iodide salt, such as potassium iodide. chemicalbook.com Another potential strategy is the direct C-H iodination of the parent hydrocarbon, 3-methylbiphenyl, using various electrophilic iodinating agents. mdpi.com
Future research would focus on making these hypothetical routes more sustainable. This includes exploring greener solvents, reducing waste by moving from stoichiometric reagents (like in a classic Sandmeyer reaction) to catalytic systems, and improving atom economy. Direct C-H activation and iodination using transition metal catalysts represents a key area for developing more efficient syntheses for such compounds.
Exploration of Novel Reactivity Patterns
The primary reactivity of an aryl iodide like this compound is centered around the carbon-iodine bond. This functional group makes it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form more complex biaryl structures. rsc.orgudel.edu
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Future research would involve exploring the specific reactivity of this compound in these transformations. The steric hindrance from the ortho-phenyl group and the electronic influence of the para-methyl group could lead to unique reactivity or selectivity compared to simpler aryl iodides. Investigating its use in novel, metal-free coupling reactions or photoredox catalysis would also be a significant avenue of research.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modern chemical research. For a compound like this compound, computational modeling could be used to:
Predict the most likely sites for electrophilic or nucleophilic attack.
Model the transition states of potential synthetic reactions to understand mechanisms and predict reaction barriers, thus guiding the optimization of reaction conditions.
Calculate the bond dissociation energy of the C-I bond to predict its reactivity in radical reactions or metal-catalyzed cycles.
Simulate spectroscopic properties (e.g., NMR spectra) to aid in characterization.
Future work would depend on applying these computational tools to design and optimize synthetic routes and to understand the electronic and steric factors governing its reactivity in cross-coupling reactions.
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, and easier scalability. For the potential synthesis of this compound, particularly if using a Sandmeyer reaction which involves unstable diazonium salt intermediates, a flow process would be highly beneficial. beilstein-journals.org The small reactor volumes and rapid heat exchange in a flow system minimize the risks associated with the decomposition of these energetic intermediates.
Future research would focus on developing a continuous-flow process for the synthesis and purification of this compound. Integrating automated systems with real-time analytics (e.g., inline IR or HPLC) would allow for rapid optimization of reaction parameters and could facilitate a more efficient and reproducible production process.
Addressing Scalability and Industrial Relevance in Research
The industrial relevance of this compound is currently unknown, as there are no public reports of its use as a key intermediate in the manufacture of pharmaceuticals, agrochemicals, or advanced materials. Its commercial availability suggests it may have applications, but these are likely proprietary.
For this compound to become industrially relevant on a larger scale, future research must address several challenges:
Cost-Effective Synthesis: Developing a scalable synthetic route from inexpensive starting materials is paramount.
Process Safety: Thoroughly understanding and mitigating the hazards of any synthetic step, especially if energetic intermediates are involved.
Purification: Establishing an efficient and scalable purification method to achieve the high purity required for most industrial applications (e.g., >99.5%).
Identification of Applications: The most significant challenge is to identify a high-value application for the compound that would justify the cost of its production.
Without a clear end-use, research into scalability remains speculative. Future efforts would need to be driven by the discovery of this compound as a critical building block for a commercially valuable product.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-Iodo-4-methyl-2-phenylbenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution or metal-catalyzed coupling. A common approach involves iodination of 4-methyl-2-phenylbenzene derivatives using iodine and oxidizing agents (e.g., hydrogen peroxide) under controlled temperatures (40–60°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-iodine) and inert atmospheres to prevent side reactions . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in -NMR and -NMR chemical shifts for iodine-bearing carbons).
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule refinement, leveraging high-resolution data to resolve iodine’s heavy-atom effects .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What purification strategies are recommended to isolate this compound from reaction byproducts?
- Methodology : Employ gradient elution in flash chromatography (silica gel, hexane:ethyl acetate 9:1 to 7:3) to separate iodinated products from unreacted precursors. For thermally stable batches, fractional distillation under reduced pressure (80–100°C, 0.1 mmHg) minimizes decomposition .
Advanced Research Questions
Q. How do crystallographic data from SHELX resolve ambiguities in the spatial arrangement of iodine in this compound?
- Methodology : SHELXL’s dual-space algorithm refines heavy-atom positions using Patterson maps, critical for iodine’s strong scattering. Challenges include handling twinning or disorder; iterative refinement with restraints (e.g., DFIX for bond lengths) improves accuracy. Compare residual density plots to assess model validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
